Topramezone

Description

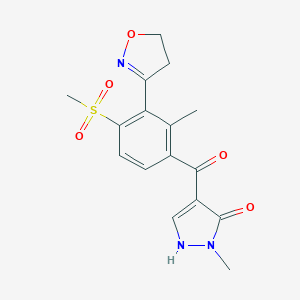

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfonylbenzoyl]-2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPVUXSMLBXYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034722 | |

| Record name | Topramezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige liquid; Technical product: White odorless solid; [HSDB] | |

| Record name | Topramezone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.13 g/cu cm at 20 °C | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light beige liquid | |

CAS No. |

210631-68-8 | |

| Record name | Topramezone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210631688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topramezone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topramezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPRAMEZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4934JAQ65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Topramezone on HPPD Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topramezone is a potent and highly selective pyrazolone herbicide that effectively controls a broad spectrum of grass and broadleaf weeds in corn and other tolerant crops.[1][2][3] Its herbicidal activity stems from the specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This guide provides a detailed technical overview of the molecular mechanism of this compound's action, focusing on its interaction with HPPD and the subsequent physiological effects on susceptible plants. It includes quantitative inhibitory data, detailed experimental protocols for assessing HPPD inhibition, and visual representations of the key biochemical pathways and experimental workflows.

Core Mechanism of Action

The primary molecular target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the metabolic pathway of tyrosine. HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).

The inhibition of HPPD by this compound leads to a cascade of downstream effects that culminate in plant death:

-

Depletion of Homogentisate: By binding to the active site of HPPD, this compound prevents the synthesis of HGA.

-

Disruption of Plastoquinone and Tocopherol Biosynthesis: HGA is an essential precursor for the biosynthesis of plastoquinones (PQ) and tocopherols (Vitamin E). Plastoquinones are critical electron carriers in the photosynthetic electron transport chain, while tocopherols are vital antioxidants that protect the plant from oxidative stress.

-

Inhibition of Carotenoid Biosynthesis: Plastoquinone is an indispensable cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. The depletion of plastoquinone indirectly inhibits the formation of carotenoids.

-

Photobleaching and Plant Death: Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death of the susceptible plant.

Quantitative Data: In Vitro Inhibition of HPPD by this compound

The inhibitory potency of this compound against HPPD has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme Source | IC50 (nM) | Reference |

| Setaria faberi (Giant Foxtail) | 15 | |

| Arabidopsis thaliana (recombinant) | 23 | |

| Zea mays (Corn) | ~10 times less sensitive than S. faberi |

Signaling Pathway and Metabolic Disruption

The inhibition of HPPD by this compound sets off a clear and well-defined signaling and metabolic cascade within the plant cell, primarily impacting chloroplast function.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HPPD inhibition. Below are protocols for key experiments cited in the literature.

In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound against HPPD from a specific plant source.

Principle: This assay measures the activity of the HPPD enzyme by monitoring the conversion of its substrate, 4-hydroxyphenylpyruvate (HPPA), to homogentisate (HGA). The rate of HGA formation is measured spectrophotometrically in the presence of varying concentrations of the inhibitor.

Materials and Reagents:

-

Recombinant or purified HPPD enzyme

-

4-Hydroxyphenylpyruvate (HPPA) substrate solution

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Cofactors: Ascorbate and Fe(II) solution

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at or near 318 nm

Procedure:

-

Preparation of Reagents: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, ascorbate, Fe(II) solution, and the desired concentration of this compound to the appropriate wells. Include control wells with the solvent (DMSO) only (for 100% activity) and wells without the enzyme (blank).

-

Enzyme Addition: Add the HPPD enzyme solution to each well (except the blank) and incubate for a predetermined time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

-

Data Collection: Immediately begin monitoring the increase in absorbance at 318 nm over a set period using the microplate reader. This directly measures the formation of HGA.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Whole-Plant Bleaching Assay

Objective: To visually assess the herbicidal efficacy of this compound on susceptible plant species.

Principle: This assay evaluates the physiological effect of this compound on whole plants by observing the development of characteristic bleaching symptoms.

Materials and Reagents:

-

Seeds of a susceptible plant species (e.g., Setaria faberi, Solanum nigrum)

-

Potting medium

-

Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

-

This compound formulation

-

Sprayer for herbicide application

Procedure:

-

Plant Growth: Sow seeds in pots and grow them under controlled conditions until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Application: Prepare different concentrations of the this compound formulation. Apply the herbicide to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

-

Observation: Observe the plants daily for a period of 7-14 days.

-

Data Collection: Record the development and severity of bleaching symptoms (whitening of leaves), growth inhibition, and plant mortality at different time points and for each concentration.

Conclusion

This compound's mechanism of action is a well-characterized example of targeted enzyme inhibition leading to potent herbicidal effects. By specifically inhibiting HPPD, this compound triggers a cascade of metabolic disruptions that are fatal to susceptible plant species. The high selectivity of this compound, attributed to both a less sensitive target enzyme and more rapid metabolism in tolerant crops like corn, underscores the intricate biochemical basis for its efficacy and crop safety. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the fields of herbicide science and drug development.

References

- 1. On the mechanism of action and selectivity of the corn herbicide this compound: a new inhibitor of 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On the mechanism of action and selectivity of the corn herbicide this compound: a new inhibitor of 4‐hydroxyphenylpyruvate dioxygenase | CiNii Research [cir.nii.ac.jp]

A Technical Guide to the Chemical Properties and Synthesis of Topramezone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topramezone is a selective post-emergence herbicide belonging to the pyrazolone class of chemicals. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of this pathway leads to the bleaching of susceptible weeds, followed by necrosis and death. This technical guide provides an in-depth overview of the chemical properties of this compound, a detailed experimental protocol for its synthesis, and a visualization of its mechanism of action.

Chemical Properties of this compound

This compound is an aromatic ketone with the systematic IUPAC name --INVALID-LINK--methanone[1][2][3]. It is a white, odorless powder under standard conditions[4]. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₇N₃O₅S | [5] |

| Molecular Weight | 363.39 g/mol | |

| CAS Number | 210631-68-8 | |

| Melting Point | 220.9 - 222.2 °C | |

| Boiling Point | 590.5 ± 60.0 °C (Predicted) | |

| Density | 1.425 g/cm³ at 20 °C | |

| Vapor Pressure | 7.5006 x 10⁻¹³ mm Hg at 20 °C | |

| pKa | 4.06 at 20 °C | |

| logP (Octanol-Water Partition Coefficient) | -0.81 at pH 4; -1.52 at pH 7; -2.34 at pH 9 | |

| Water Solubility | 510 mg/L at pH 3.1; >100 g/L at pH >9 (20 °C) | |

| Solubility in Organic Solvents (at 20 °C) | Acetone: < 1.0 g/100 mLAcetonitrile: < 1.0 g/100 mLDichloromethane: 2.5 - 2.9 g/100 mLN,N-dimethylformamide: 11.4 - 13.3 g/100 mLEthyl acetate: < 1.0 g/100 mLn-Heptane: < 1.0 g/100 mLMethanol: < 1.0 g/100 mL1-Octanol: < 1.0 g/100 mLToluene: < 1.0 g/100 mL |

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial in the biochemical pathway responsible for the synthesis of plastoquinone and, consequently, carotenoids in susceptible plants. Carotenoids are essential pigments that protect chlorophyll from photo-oxidative damage.

By blocking HPPD, this compound disrupts the production of these protective pigments. The subsequent exposure of chlorophyll to sunlight leads to its rapid degradation, resulting in the characteristic "bleaching" or whitening of the plant's leaves. This ultimately halts photosynthesis, leading to growth inhibition, tissue necrosis, and the death of the weed within 7 to 14 days of application. The metabolic pathway affected by this compound is depicted in the following diagram.

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that involves the construction of the pyrazolone and benzoyl moieties, followed by their coupling. One documented method involves the reaction of 3-(3-bromo-2-methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole with 1-methyl-5-hydroxypyrazole in the presence of a palladium catalyst and carbon monoxide.

Experimental Protocol

This section details a laboratory-scale synthesis of this compound, adapted from patent literature.

Step 1: Reaction of 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole with Potassium Carbonate

-

Charge a round bottom flask with 22 g (0.069 moles) of 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole and 100 g of 1,4-dioxane.

-

Stir the mixture for 15 minutes.

-

Add 17.6 g (0.127 moles) of potassium carbonate to the flask.

-

Reflux the reaction mixture and distill off approximately 50 g of the solvent.

-

Cool the resulting slurry to 25 °C.

Step 2: Coupling Reaction

-

Transfer the slurry from Step 1 to a pressure reactor.

-

Add 6.8 g (0.069 moles) of 1-methyl-5-hydroxypyrazole (also known as 2-methylpyrazol-3-ol), 2.07 g (0.013 moles) of sodium iodide, and 0.72 g (0.0027 moles) of triphenylphosphine, followed by 130 g of 1,4-dioxane.

-

Flush the reactor with carbon monoxide gas.

-

Heat the mixture to 60 °C and stir for 30 minutes under a carbon monoxide atmosphere.

-

Cool the reaction mixture to 30 °C.

-

Add 0.88 g (0.0003 moles) of Palladium on activated charcoal (Pd/C).

-

Flush the reactor again with carbon monoxide gas.

-

Heat the reaction mixture to 120 °C under a pressure of 15 bar of carbon monoxide for 20 hours.

Step 3: Work-up and Purification

-

Cool the reaction mass to 60 °C and depressurize the reactor.

-

Add 200 g of water to the reaction mixture and filter through a celite bed to remove the catalyst. Wash the celite bed with water.

-

Concentrate the filtrate to remove the 1,4-dioxane and water.

-

Dilute the concentrated reaction mass with 125 g of methanol.

-

Heat this mixture to 60 °C and adjust the pH to 1.5 using 35% hydrochloric acid.

-

Cool the reaction mixture to 20 °C over 3-4 hours to induce crystallization.

-

Separate the product by filtration.

-

Dry the filtered product at 70-75 °C under vacuum for 12 hours to yield [3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-methylsulfonyl-phenyl]-(5-hydroxy-1-methyl-pyrazol-4-yl)methanone (this compound).

The reported yield for this process is 84.4% with a purity of 99.37%.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the protocol above.

Conclusion

This compound is a highly effective herbicide with well-defined chemical properties and a specific mode of action. Its synthesis, while multi-stepped, can be achieved with high yield and purity through established chemical processes. This guide provides researchers and professionals in the field of drug development and crop science with a comprehensive technical overview of this important molecule. Further research into optimizing synthesis routes and exploring potential new applications remains an active area of investigation.

References

- 1. This compound (Ref: BAS 670 H) [sitem.herts.ac.uk]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN112321466A - Synthetic method of this compound key intermediate - Google Patents [patents.google.com]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104693195A - Preparation method of this compound - Google Patents [patents.google.com]

The Rise of a Selective Herbicide: A Technical Guide to the Discovery and Development of Topramezone

An In-depth Exploration for Researchers, Scientists, and Agrochemical Development Professionals

Topramezone, a potent and highly selective herbicide, represents a significant advancement in weed management technology. Developed by BASF, its journey from a novel chemical scaffold to a commercial product underscores a deep understanding of plant biochemistry and innovative synthetic chemistry. This technical guide delves into the core aspects of this compound's discovery, its mechanism of action, developmental history, and the key experimental findings that established its efficacy and safety.

Discovery and Developmental Milestones

This compound emerged from research into pyrazolone derivatives as potential herbicidal compounds. It was developed by BASF and commercially introduced in 2006.[1] The initial registration of this compound in the United States for use in field corn, popcorn, and sweet corn occurred in 2005. Its use has since expanded to include other applications, such as in sugarcane and for turf management.[2][3] The patent for this compound in China expired on January 8, 2018, opening the market for generic production. Global sales of this compound reached $124 million in 2017, highlighting its commercial success.

Mode of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound's herbicidal activity stems from its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biochemical pathway that converts the amino acid tyrosine into plastoquinone and α-tocopherol (Vitamin E).

In susceptible plants, the inhibition of HPPD leads to a cascade of downstream effects:

-

Depletion of Plastoquinone: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is critical for carotenoid biosynthesis.

-

Inhibition of Carotenoid Biosynthesis: The lack of plastoquinone halts the production of carotenoids. Carotenoids play a crucial role in protecting chlorophyll from photooxidation.

-

Chlorophyll Degradation: Without the protective shield of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" or whitening of the plant tissues.

-

Necrosis and Plant Death: The disruption of photosynthesis and the accumulation of reactive oxygen species ultimately lead to cell death, necrosis, and the demise of the weed.

This distinct mode of action provides an effective tool for managing weeds that have developed resistance to other classes of herbicides, such as those targeting acetolactate synthase (ALS) or photosystem II (PSII).

Signaling Pathway of this compound Action

Caption: Biochemical pathway illustrating this compound's inhibition of HPPD and its downstream effects.

Chemical Synthesis

The industrial synthesis of this compound involves a multi-step process. A key feature is the construction of the pyrazolone ring, which is typically achieved through the condensation of a hydrazine derivative with a β-keto ester. This intermediate is then coupled with a benzoyl chloride derivative that contains the critical methylsulfonyl and dihydroisoxazole moieties essential for its herbicidal activity.

Alternative patented methods for this compound synthesis have also been developed, focusing on improving yield, reducing costs, and minimizing the use of hazardous reagents. One such method involves the reaction of carbon dioxide with a substituted 4,5-dihydro-isoxazole to form a carboxylic acid intermediate, which is then condensed and rearranged with 1-methyl-5-hydroxypyrazole. Another approach utilizes a Grignard reaction followed by condensation.

General Synthetic Workflow

Caption: A simplified workflow for the synthesis of this compound.

Quantitative Data on Herbicidal Activity

The efficacy of this compound has been quantified through various in vitro and whole-plant bioassays. A key metric is the IC50 value, which represents the concentration of the herbicide required to inhibit 50% of the target enzyme's activity.

| Target Enzyme/Organism | Species | IC50 Value (nM) | Reference |

| HPPD | Setaria faberi (Giant Foxtail) | 15 | |

| HPPD | Arabidopsis thaliana | 23 | |

| HPPD | Zea mays (Corn) | ~150-230 (approx. 10x less sensitive) |

This compound also demonstrates potent activity at the whole-plant level. The effective dose (ED) required to achieve a certain level of weed control is a critical parameter for field applications.

| Weed Species | Application Rate (g a.i./ha) | Control Level | Reference |

| Eleusine indica (Goosegrass) | 36.0 | >90% fresh weight reduction | |

| Cynodon dactylon (Bermudagrass) | 36.0 | >90% fresh weight reduction | |

| Amaranthus viridis (Slender Amaranth) | 36.0 | >90% fresh weight reduction | |

| Solanum nigrum (Black Nightshade) | 36.0 | >90% fresh weight reduction | |

| Various broadleaf and grass weeds | 22.5 - 45 | Significant control |

Experimental Protocols

HPPD Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against HPPD.

Materials and Reagents:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

4-Hydroxyphenylpyruvate (HPPA) substrate

-

Ascorbate

-

Catalase

-

Fe(II) solution

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

This compound dissolved in DMSO

-

96-well UV-transparent microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a dilution series.

-

In a 96-well plate, add the assay buffer, ascorbate, catalase, and Fe(II) solution to each well.

-

Add the different concentrations of the this compound solution to the wells. Include a control with only DMSO.

-

Add the recombinant HPPD enzyme to each well and incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the HPPA substrate.

-

Immediately measure the decrease in absorbance at a suitable wavelength (e.g., 310 nm) over time using a microplate reader.

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Whole-Plant Bioassay (Greenhouse)

This protocol provides a general framework for assessing the herbicidal efficacy of this compound on various weed species in a greenhouse setting.

Experimental Design:

-

Trial Layout: Randomized Complete Block Design (RCBD) with 3-4 replications.

-

Treatments:

-

Untreated Control (UTC)

-

Vehicle Control (formulation blank without active ingredient)

-

This compound at a range of application rates (e.g., 12, 25, 50 g a.i./ha).

-

Commercial Standard (another registered HPPD inhibitor for comparison).

-

Procedure:

-

Plant Culture: Sow seeds of target weed species and a tolerant crop (e.g., corn) in pots containing a suitable growing medium. Thin seedlings to a uniform number per pot.

-

Herbicide Application: Apply this compound post-emergence when the weed seedlings have reached a specific growth stage (e.g., 2-4 leaf stage). Use a calibrated cabinet sprayer to ensure uniform application.

-

Evaluation:

-

Visually assess percent weed control and crop injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete death).

-

At the end of the experiment, harvest the above-ground biomass of the weeds and crop, and determine the fresh and dry weights.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-response relationship and calculate ED50 values (the dose causing 50% reduction in biomass).

Experimental Workflow for Herbicide Evaluation

Caption: A generalized workflow for evaluating the efficacy of this compound in a whole-plant bioassay.

Structure-Activity Relationship (SAR)

The herbicidal activity of pyrazolone-based HPPD inhibitors like this compound is highly dependent on their molecular structure. Structure-activity relationship studies have revealed several key features:

-

The Pyrazolone Ring: This heterocyclic core is essential for binding to the active site of the HPPD enzyme. Modifications to the substituents on the pyrazolone ring can significantly impact herbicidal potency and selectivity.

-

The Benzoyl Moiety: The substituted benzoyl group plays a crucial role in the overall efficacy. The nature and position of the substituents on the phenyl ring influence the molecule's electronic and steric properties, which in turn affect its interaction with the enzyme.

-

The Dihydroisoxazole and Methylsulfonyl Groups: These specific substituents on the benzoyl ring of this compound are critical for its high herbicidal activity.

The serendipitous discovery of HPPD inhibitors from allelopathic compounds has spurred extensive research into hit-to-lead optimization, leading to the development of various classes of HPPD inhibitors, including triketones, pyrazoles, and isoxazoles.

Selectivity in Corn

A key attribute of this compound is its excellent selectivity for corn (maize). This selectivity is attributed to two primary factors:

-

Rapid Metabolism: Corn plants can rapidly metabolize this compound into inactive compounds, primarily through N-demethylation, a reaction likely catalyzed by cytochrome P450 monooxygenases. Susceptible weeds metabolize the herbicide at a much slower rate.

-

Lower Target Site Sensitivity: The HPPD enzyme in corn is inherently less sensitive to inhibition by this compound compared to the enzyme found in many weed species.

The combination of rapid metabolic detoxification and a less sensitive target enzyme provides a high margin of safety for the use of this compound in corn cultivation.

Conclusion

The discovery and development of this compound represent a significant achievement in the field of herbicide science. Its unique mode of action as an HPPD inhibitor, coupled with its high efficacy and excellent selectivity in corn, has made it a valuable tool for modern weed management. The in-depth understanding of its biochemical and physiological effects, supported by rigorous experimental evaluation, has solidified its position as a leading herbicide in the global agricultural market. Future research may focus on further optimizing the structure of pyrazolone-based herbicides to enhance their spectrum of activity, manage the evolution of weed resistance, and further improve their environmental profile.

References

Metabolic pathways of Topramezone in tolerant crops like maize

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topramezone is a selective post-emergence herbicide highly effective against a broad spectrum of grass and broadleaf weeds in maize (Zea mays L.). Its selectivity in maize is primarily attributed to the crop's inherent ability to rapidly metabolize the herbicide into non-phytotoxic compounds. This technical guide provides an in-depth overview of the metabolic pathways of this compound in maize, focusing on the enzymatic systems involved, the resulting metabolites, and the experimental protocols used for their characterization. The primary detoxification route involves N-demethylation, catalyzed by cytochrome P450 monooxygenases (CYPs), followed by hydrolytic cleavage of the parent molecule. This guide is intended for researchers and scientists in the fields of agrochemistry, plant biochemistry, and drug development, providing detailed methodologies and quantitative data to facilitate further research and understanding of herbicide metabolism and crop tolerance.

Introduction

This compound is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27) in the carotenoid biosynthesis pathway of susceptible plants.[1] Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for photoprotection.[1] The subsequent photooxidative degradation of chlorophyll results in the characteristic bleaching symptoms observed in sensitive weeds.[2]

Maize, however, exhibits a high degree of tolerance to this compound. This tolerance is not due to a less sensitive HPPD enzyme but rather to a rapid metabolic detoxification of the herbicide.[1] The rate of metabolism in maize is significantly faster than in susceptible weed species, preventing the accumulation of the active ingredient at its target site.[1] Understanding the intricacies of these metabolic pathways is crucial for developing new herbicides, managing herbicide resistance, and engineering crop tolerance.

Metabolic Pathways of this compound in Maize

The metabolism of this compound in maize proceeds through a series of enzymatic reactions, primarily Phase I detoxification, which introduces or exposes functional groups on the herbicide molecule. This is followed by further degradation and incorporation into natural plant products. The key metabolic transformations are N-demethylation and hydrolytic cleavage.

Primary Metabolic Reactions

-

N-demethylation: The principal metabolic pathway for this compound detoxification in maize is the removal of the methyl group from the pyrazole ring, a reaction catalyzed by cytochrome P450 monooxygenases. This results in the formation of the inactive metabolite, desmethyl-topramezone (M670H03).

-

Hydrolytic Cleavage: this compound can also undergo hydrolytic cleavage, leading to the formation of acid metabolites. One major metabolite formed through this pathway is [3-(4,5-dihydro-isoxazol-3-yl)-4-methylsulfonyl-2-methyl-benzoic acid] (M670H05). Further hydrolysis can lead to the formation of another acid metabolite, M670H08.

Fate of Metabolites

Following the initial metabolic conversions, the resulting metabolites and ring structures of this compound are further catabolized and the breakdown products are reincorporated into natural plant components.

Below is a diagram illustrating the proposed metabolic pathway of this compound in maize.

References

The Toxicological and Ecotoxicological Profile of Topramezone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topramezone is a selective post-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in crops such as corn.[1][2] It belongs to the pyrazolone class of herbicides, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] This inhibition disrupts the biosynthesis of carotenoids in susceptible plants, leading to bleaching of the foliage and eventual plant death.[4] In mammals, HPPD is involved in the catabolism of the amino acid tyrosine. Inhibition of this enzyme can lead to a condition known as tyrosinemia, which is associated with various toxicological effects. This technical guide provides a comprehensive overview of the toxicological and ecotoxicological profile of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating important pathways and workflows.

Mammalian Toxicology

The mammalian toxicity of this compound has been evaluated through a series of studies investigating acute, subchronic, and chronic exposures, as well as its potential for carcinogenicity, genotoxicity, and reproductive and developmental effects.

Acute Toxicity

This compound exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure. It is a slight skin and eye irritant but is not a dermal sensitizer.

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | Endpoint | Value | Toxicity Category | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | >2,000 mg/kg bw | IV | |

| Acute Dermal Toxicity | Rat | Dermal | LD50 | >4,000 mg/kg bw | IV | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 | >5.8 mg/L (4h) | IV | |

| Primary Eye Irritation | Rabbit | Ocular | - | Slightly irritating | III | |

| Primary Dermal Irritation | Rabbit | Dermal | - | Slightly irritating | III | |

| Dermal Sensitization | Guinea Pig | Dermal | - | Not a sensitizer | - |

Repeated Dose Toxicity

Subchronic and chronic toxicity studies have been conducted in several species. The primary target organs identified following repeated oral administration of this compound include the eyes, thyroid, pancreas, and liver. These effects are largely attributed to the inhibition of HPPD and the resulting tyrosinemia.

Table 2: Repeated Dose Toxicity of this compound

| Study Type | Species | Duration | Route | Endpoint | Value | Effects Observed | Reference |

| Subchronic Oral | Rat | 90-day | Oral | NOAEL | 1.1 mg/kg/day (males) | Diffuse degeneration in the pancreas | |

| Chronic Oral | Dog | 1-year | Oral | NOAEL | 0.4 mg/kg/day | Thyroid and urinary bladder findings | |

| Chronic/Carcinogenicity | Rat | 2-year | Oral | NOAEL | 0.4 mg/kg/day | Thyroid follicular cell adenomas |

Carcinogenicity and Genotoxicity

Long-term studies in rats have shown an increased incidence of thyroid follicular cell adenomas at high doses. This effect is considered to be a result of a non-linear mode of action involving disruption of thyroid hormone homeostasis, which is not considered directly relevant to humans at doses that do not cause this disruption. This compound is not considered to be carcinogenic in mice. An extensive battery of genotoxicity studies has demonstrated that this compound is not mutagenic.

Table 3: Carcinogenicity and Genotoxicity of this compound

| Study Type | Species/System | Result | Reference |

| Carcinogenicity | Rat | Increased thyroid follicular cell adenomas at high doses | |

| Carcinogenicity | Mouse | Not carcinogenic | |

| Ames Test | S. typhimurium | Non-mutagenic | |

| In vivo Micronucleus | Mouse | Non-genotoxic |

Reproductive and Developmental Toxicity

Reproductive toxicity studies in rats did not show any adverse effects on fertility or reproductive performance. Developmental toxicity studies in rats and rabbits indicated an increased incidence of skeletal variations and alterations in skeletal ossification, which are effects consistent with other HPPD-inhibiting herbicides. Evidence of increased prenatal susceptibility has been observed.

Table 4: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Route | Endpoint | Value | Effects Observed | Reference |

| Two-Generation Reproduction | Rat | Oral | NOAEL | 0.4 mg/kg/day | Decreased pup body weight at higher doses | |

| Developmental Toxicity | Rabbit | Oral | NOAEL | 0.5 mg/kg/day | Fetal skeletal variations | |

| Developmental Neurotoxicity | Rat | Oral | LOAEL | 8 mg/kg/day | Offspring effects |

Mode of Action in Mammals

The primary mode of action of this compound in mammals is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the catabolic pathway of tyrosine. Inhibition of HPPD leads to an accumulation of tyrosine in the blood (tyrosinemia), which is responsible for the observed toxic effects in organs such as the eyes, liver, and thyroid.

Caption: Mammalian mode of action of this compound via HPPD inhibition.

Environmental Fate and Ecotoxicology

The environmental fate and ecotoxicological profile of this compound are crucial for assessing its potential impact on non-target organisms and ecosystems.

Environmental Fate

This compound is stable to hydrolysis and photolysis. It has a high potential to leach in soil, although its mobility can be influenced by soil properties. The herbicide degrades slowly in aerobic aquatic environments but more rapidly under anaerobic conditions.

Table 5: Environmental Fate of this compound

| Parameter | Value | Interpretation | Reference |

| Aerobic Soil Metabolism Half-life | >125 days | Persistent | |

| Anaerobic Aquatic Metabolism Half-life | 11-18 days | Moderately persistent | |

| Hydrolysis | Stable | - | |

| Photolysis in water | Stable | - | |

| Soil Adsorption Coefficient (Koc) | ~140 | High mobility |

Ecotoxicology

This compound has been tested on a range of non-target organisms to determine its potential for adverse effects. It is generally of low toxicity to birds, honeybees, and earthworms on an acute basis. Aquatic organisms show variable sensitivity, with vascular plants like Lemna gibba being particularly sensitive.

Table 6: Ecotoxicity of this compound

| Organism Group | Species | Endpoint | Value | Toxicity Classification | Reference |

| Aquatic | |||||

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | >100 mg/L | Practically non-toxic | |

| Invertebrate | Daphnia magna | 48-h EC50 | >100 mg/L | Practically non-toxic | |

| Algae | Pseudokirchneriella subcapitata | 96-h EC50 | 67.7 mg/L | Slightly toxic | |

| Aquatic Plant | Lemna gibba | 14-day EC50 | 0.008 mg/L | Very highly toxic | |

| Terrestrial | |||||

| Bird | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2000 mg/kg bw | Practically non-toxic | |

| Bird | Anas platyrhynchos (Mallard Duck) | Dietary LC50 | >5000 ppm | Practically non-toxic | |

| Honeybee | Apis mellifera | Acute Contact LD50 | >100 µ g/bee | Practically non-toxic | |

| Earthworm | Eisenia fetida | 14-day LC50 | >1000 mg/kg soil | Practically non-toxic |

Experimental Protocols

The toxicological and ecotoxicological studies on this compound have been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the quality, consistency, and comparability of the data generated.

Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity of this compound is typically determined using the Acute Toxic Class Method (OECD 423). This method involves a stepwise procedure with the use of a small number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rats are used.

-

Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.

-

Dose Administration: A single dose of this compound, suspended in a suitable vehicle, is administered by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Endpoint Determination: The LD50 is estimated based on the observed mortality at different dose levels.

Caption: Workflow for an acute oral toxicity study (OECD 423).

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

Methodology:

-

Strain Selection: At least five recommended strains of bacteria are used to detect different types of mutations.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on agar plates.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the essential amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Earthworm Acute Toxicity Test (as per OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in an artificial soil.

Methodology:

-

Test Organism: The earthworm species Eisenia fetida is commonly used.

-

Test Substrate: An artificial soil mixture is prepared according to the guideline.

-

Application: this compound is mixed into the soil at various concentrations.

-

Exposure: Adult earthworms are introduced into the treated soil and maintained under controlled conditions (temperature, light) for 14 days.

-

Assessment: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.

-

Endpoint Determination: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.

Logical Relationships in the Environmental Exposure of this compound

The application of this compound in an agricultural setting initiates a series of processes that determine its environmental fate and the potential exposure pathways for non-target organisms.

Caption: Environmental fate and exposure pathways of this compound.

Conclusion

This compound exhibits low acute mammalian toxicity but can cause effects on specific target organs with repeated exposure, primarily due to its HPPD-inhibiting mode of action. It is not genotoxic or carcinogenic under conditions that do not disrupt thyroid hormone homeostasis. In the environment, this compound is persistent in soil and has the potential for leaching. While it shows low toxicity to many terrestrial non-target organisms, certain aquatic plants are highly sensitive. A thorough understanding of its toxicological and ecotoxicological profile is essential for its safe and responsible use in agriculture. This guide provides a consolidated resource for researchers and professionals to support further investigation and risk assessment of this compound.

References

An In-Depth Technical Guide to the Molecular Target Site Analysis of Topramezone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topramezone is a potent and selective post-emergence herbicide belonging to the pyrazolone class of chemistry. Its herbicidal activity stems from the specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide provides a comprehensive technical overview of the molecular target site of this compound, its mechanism of action, and detailed experimental protocols for its analysis. Quantitative data on its inhibitory activity and effects on key biosynthetic pathways are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Introduction to this compound and its Molecular Target

This compound is a systemic herbicide that is effective in controlling a broad spectrum of grass and broadleaf weeds in corn and other crops.[1][2] Its mode of action is the targeted inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway.[3] HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1] In plants, HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[3] The inhibition of HPPD by this compound leads to a cascade of downstream effects, ultimately resulting in plant death.

Mechanism of Action of this compound

The herbicidal effect of this compound is initiated by its binding to and inhibition of the HPPD enzyme. This inhibition disrupts the normal metabolic flux of the tyrosine degradation pathway, leading to two primary downstream consequences:

-

Depletion of Plastoquinone: Plastoquinone is an essential component of the photosynthetic electron transport chain, acting as a mobile carrier of electrons. Its depletion due to HPPD inhibition severely impairs photosynthesis.

-

Inhibition of Carotenoid Biosynthesis: Plastoquinone also serves as a critical cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. The lack of plastoquinone indirectly halts carotenoid production. Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage.

The absence of carotenoids leaves chlorophyll vulnerable to degradation by high-intensity light, resulting in the characteristic "bleaching" or whitening of the plant tissues, followed by necrosis and death of the susceptible weed.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as an HPPD inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to reduce the enzyme's activity by 50%. The IC50 values for this compound vary across different species, which contributes to its selectivity as a herbicide.

| Species | Enzyme Source | IC50 (nM) | Reference |

| Setaria faberi (Giant Foxtail) | Isolated Enzyme | 15 | |

| Arabidopsis thaliana | Recombinant Enzyme | 23 | |

| Zea mays (Corn) | Isolated Enzyme | ~180-230 (approx. 10x less sensitive) | |

| Sphingobium sp. TPM-19 | Recombinant Resistant Enzyme | 5200 |

Table 1: In Vitro Inhibitory Activity of this compound against HPPD from Various Species.

The inhibitory constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme. For the this compound-resistant HPPD from Sphingobium sp. TPM-19, the Ki value has been determined.

| Enzyme Source | Ki (µM) | Reference |

| Sphingobium sp. TPM-19 | 2.5 |

Table 2: Inhibition Constant (Ki) of this compound for a Resistant HPPD Enzyme.

The application of this compound leads to a quantifiable reduction in pigment content in susceptible plants.

| Plant Species | Treatment | Effect on Pigment Content | Reference |

| Chlorella vulgaris | 20 mg/L this compound | Reduction in Chlorophyll and Carotenoid content | |

| Setaria faberi & Abutilon theophrasti | This compound Application | Significant reduction in chlorophyll fluorescence (Fv/Fm) |

Table 3: Effect of this compound on Plant Pigment Content.

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on the HPPD enzyme. The assay can be adapted for a 96-well plate format for higher throughput.

Principle: The activity of HPPD is determined by monitoring the formation of its product, homogentisate (HGA), from the substrate 4-hydroxyphenylpyruvate (HPPA). The increase in absorbance at 318 nm due to the formation of HGA is measured over time.

Materials and Reagents:

-

Purified recombinant or isolated HPPD enzyme

-

4-hydroxyphenylpyruvate (HPPA) substrate solution (e.g., 10 mM in assay buffer)

-

This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactor solution (e.g., 10 mM FeSO₄ and 20 mM Ascorbic acid in water, prepared fresh)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading at 318 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, cofactor solution, and the HPPD enzyme at their final desired concentrations.

-

Compound Plating: To the wells of a 96-well plate, add 2 µL of the serially diluted this compound solutions. For the 100% activity control, add 2 µL of DMSO. For the blank (no enzyme) control, add 2 µL of DMSO.

-

Enzyme Addition: Add the prepared reaction mixture containing the HPPD enzyme to each well, except for the blank wells. For the blank wells, add the reaction mixture without the enzyme.

-

Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 30°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin monitoring the increase in absorbance at 318 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Quantification of Carotenoids in Plant Tissue by HPLC

This protocol outlines a method for the extraction and quantification of major carotenoids from plant tissues following treatment with this compound.

Principle: Carotenoids are extracted from plant tissues using organic solvents and then separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

Materials and Reagents:

-

Plant tissue (treated and untreated control)

-

Liquid nitrogen

-

Acetone (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Tris-HCl buffer (0.1 M, pH 8.0)

-

Butylated hydroxytoluene (BHT)

-

Carotenoid standards (e.g., Lutein, β-carotene, Violaxanthin, Neoxanthin)

-

C18 or C30 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

Procedure:

-

Sample Preparation:

-

Harvest a known weight of fresh plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to halt metabolic processes.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

-

Extraction:

-

To the powdered tissue, add a known volume of cold acetone (e.g., 1 mL) containing a small amount of BHT (e.g., 0.1%) to prevent oxidation.

-

Vortex or sonicate the sample for 1-2 minutes and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant. Repeat the extraction process on the pellet with fresh cold acetone until the pellet is colorless.

-

Pool the supernatants.

-

-

Phase Separation (optional but recommended):

-

Add water and ethyl acetate to the pooled acetone extract in a separatory funnel.

-

Gently mix and allow the phases to separate. The upper ethyl acetate phase will contain the carotenoids.

-

Collect the ethyl acetate phase and dry it under a stream of nitrogen gas.

-

-

HPLC Analysis:

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol:ethyl acetate, 68:32 v/v).

-

Filter the resuspended extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject a known volume (e.g., 20 µL) of the sample onto the HPLC system.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v).

-

Mobile Phase B: Methanol:Ethyl acetate (68:32 v/v).

-

Gradient: A linear gradient from 100% A to 100% B over 15 minutes.

-

Flow Rate: 1.2 mL/min.

-

Detection: Monitor absorbance at 445 nm.

-

-

-

Quantification:

-

Identify the carotenoid peaks in the sample chromatogram by comparing their retention times and absorption spectra with those of the pure standards.

-

Quantify the concentration of each carotenoid by comparing the peak area with a standard curve generated from known concentrations of the standards.

-

Quantification of Plastoquinone-9 in Plant Tissue by HPLC

This protocol provides a method for the extraction and analysis of plastoquinone-9 (PQ-9) from plant material.

Principle: Plastoquinone is extracted from plant tissues and its oxidized and reduced forms can be quantified by reverse-phase HPLC with UV and fluorescence detection, respectively.

Materials and Reagents:

-

Plant tissue (treated and untreated control)

-

Methanol (HPLC grade)

-

Petroleum ether or Hexane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethanol (HPLC grade)

-

C18 reverse-phase HPLC column (e.g., Waters Spherisorb 5 µm ODS2, 4.6 x 250 mm)

-

HPLC system with a UV detector and a fluorescence detector

Procedure:

-

Extraction:

-

Homogenize a known weight of fresh plant tissue in a mixture of methanol and petroleum ether (e.g., 3:2 v/v).

-

Vigorously shake the mixture and allow the phases to separate.

-

Collect the upper petroleum ether phase containing the lipids, including plastoquinone.

-

Repeat the extraction of the lower aqueous phase with fresh petroleum ether.

-

Pool the petroleum ether fractions and evaporate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Resuspend the dried extract in a known volume of the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

Inject a known volume of the sample onto the HPLC system.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Acetonitrile:Ethanol (3:1 v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection:

-

Oxidized PQ-9: UV detector at 255 nm.

-

Reduced PQ-9 (plastoquinol): Fluorescence detector with excitation at 290 nm and emission at 330-370 nm.

-

-

-

-

Quantification:

-

Quantify the amount of PQ-9 by comparing the peak areas to a standard curve generated from a purified PQ-9 standard. The concentration of the standard can be determined spectrophotometrically using its molar extinction coefficient.

-

Visualization of Pathways and Workflows

References

Absorption, translocation, and metabolism of Topramezone in plants

A comprehensive review of the absorption, translocation, and metabolism of the herbicide topramezone in plants reveals a fascinating interplay of biochemistry and physiology that dictates its selective action. This technical guide synthesizes current research to provide an in-depth understanding of this compound's journey from application to its ultimate fate within tolerant and susceptible plant species.

Introduction to this compound

This compound is a selective post-emergence herbicide belonging to the pyrazolone chemical class.[1][2] It is highly effective for the control of a broad spectrum of annual grass and broadleaf weeds in corn (maize), including varieties like field corn, sweet corn, and popcorn.[1][3] Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4] This inhibition disrupts the biosynthesis of plastoquinone and, consequently, carotenoids. The absence of carotenoids leads to the rapid photo-oxidative degradation of chlorophyll, resulting in the characteristic bleaching or whitening symptoms on new growth, followed by necrosis and death of sensitive weeds within 7 to 14 days.

The remarkable selectivity of this compound, with a tolerance factor exceeding 1000-fold between corn and sensitive weeds, is not primarily due to differences in absorption or translocation. Instead, it is a result of two key factors: a significantly faster rate of metabolic detoxification in corn and a lower sensitivity of the target HPPD enzyme in corn compared to susceptible species.

Absorption and Translocation

Studies utilizing radiolabeled [¹⁴C]this compound have demonstrated that the herbicide is rapidly absorbed by plants following either foliar or root application. Once absorbed, it is systemically translocated throughout the plant via both acropetal (upward in xylem) and basipetal (downward in phloem) movement, allowing it to reach meristematic tissues.

Interestingly, research has found only marginal differences in the rates of leaf uptake and the patterns of translocation between tolerant corn and various susceptible weed species. This indicates that the differential response to this compound is determined by processes that occur after the herbicide has been absorbed and distributed within the plant.

Metabolism: The Basis of Selectivity

The critical factor governing this compound selectivity is the differential rate and pathway of its metabolism in tolerant versus susceptible plants. Corn rapidly metabolizes this compound into non-phytotoxic compounds, effectively neutralizing the herbicide's activity.

Metabolism in Tolerant Plants (Maize)

In maize, the primary detoxification pathway is initiated by N-demethylation , a reaction often catalyzed by cytochrome P450 monooxygenase enzymes. This is followed by further modifications, including the formation of a benzoic acid metabolite. This rapid conversion prevents the parent this compound molecule from accumulating to phytotoxic levels at its target site, the HPPD enzyme.

Metabolism in Susceptible Plants (e.g., Waterhemp)

In contrast, sensitive weeds like multiple-herbicide-resistant (MHR) waterhemp (Amaranthus tuberculatus) metabolize this compound at a much slower rate. Furthermore, the initial metabolic route is different from that in maize. Instead of N-demethylation, the primary initial transformation in MHR waterhemp involves hydroxylation , specifically on the isoxazole ring, leading to the formation of hydroxythis compound metabolites. While these metabolites are also detoxification products, the slow rate of their formation allows the active parent herbicide to persist, inhibit HPPD, and cause plant death.

The following diagram illustrates the divergent initial metabolic pathways of this compound in tolerant maize versus a susceptible weed.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the absorption, translocation, and metabolism of this compound.

Table 1: HPPD Enzyme Sensitivity

| Plant Species | Enzyme Source | I₅₀ Value (nM) | Relative Sensitivity |

| Setaria faberi (Weed) | Isolated Enzyme | 15 | High |

| Arabidopsis thaliana | Recombinant Enzyme | 23 | High |

| Zea mays (Corn) | Isolated Enzyme | ~10x less sensitive than S. faberi | Low |

| Data sourced from Grossmann and Ehrhardt (2007). |

Table 2: Relative Metabolite Abundance in Treated Leaves (48 Hours After Treatment)

| Compound | Maize (Tolerant) | MHR Waterhemp (Susceptible) |

| This compound (Parent) | Low | High |

| Desmethyl-Topramezone | Major Metabolite | Minor Metabolite |

| Benzoic Acid Metabolite | Detected | Not Detected |

| Hydroxythis compound-1 | Very Low Levels | Major Metabolite |

| Hydroxythis compound-2 | Very Low Levels | Major Metabolite |

| Data interpreted from Bollman et al. (2020). |

Experimental Protocols

The study of herbicide fate in plants relies on precise and validated methodologies. Below are detailed protocols representative of those used in this compound research.

Protocol for ¹⁴C-Topramezone Absorption and Translocation Studies

This protocol outlines the methodology for quantifying the uptake and movement of this compound in plants using a radiolabeled active ingredient.

-

Plant Cultivation:

-

Grow corn and weed species (e.g., Setaria faberi) in a controlled environment (growth chamber or greenhouse) in pots containing a standard soil or potting mix.

-

Maintain plants under defined conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Use plants at a consistent growth stage (e.g., 3-4 leaf stage) for uniformity.

-

-

Herbicide Application:

-

Prepare a treatment solution of [¹⁴C]this compound with a specific activity, formulated with adjuvants to mimic field application.

-

For foliar application, apply a precise volume (e.g., 20 µL) of the solution in small droplets to a defined area on a single leaf (often the youngest fully expanded leaf).

-

For root application, transfer plants to a hydroponic solution containing a known concentration of [¹⁴C]this compound.

-

-

Sample Harvesting and Processing:

-

Harvest plants at specified time intervals after treatment (e.g., 6, 24, 48, 72 hours).

-

Foliar Application: Carefully wash the treated leaf with a solvent (e.g., acetone:water solution) to remove unabsorbed herbicide from the leaf surface.

-

Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

-

Quantification of Radioactivity:

-

Dry and combust each plant section in a biological oxidizer.

-

Trap the resulting ¹⁴CO₂ in a scintillation cocktail.

-

Quantify the radioactivity in the leaf wash and each plant section using a Liquid Scintillation Counter (LSC).

-

Calculate absorption as the total radioactivity recovered in the plant as a percentage of the total applied.

-

Calculate translocation as the radioactivity in non-treated parts as a percentage of the total absorbed radioactivity.

-

-

Visualization (Autoradiography):

-

Press and dry whole plants after treatment.

-

Expose the dried plants to a phosphor imaging plate or X-ray film for a set duration.

-

Scan the plate or develop the film to create a visual representation of the [¹⁴C]this compound distribution throughout the plant.

-

The following diagram illustrates the general workflow for a radiolabeled herbicide study.

Protocol for Metabolite Identification using LC-MS

This protocol details the steps for extracting and identifying this compound and its metabolites from plant tissue.

-

Plant Treatment:

-

Treat plants (e.g., maize and waterhemp, 10-12 cm tall) as described previously, but using non-radiolabeled (cold) this compound at a relevant concentration (e.g., 1.5 mM solution).

-

Apply a total of 20 µL as micro-droplets to the third and fourth youngest leaves.

-

-

Sample Collection and Extraction:

-

Harvest treated leaf tissue at a specific time point (e.g., 48 hours after treatment).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract metabolites by homogenizing the powder in a suitable solvent mixture (e.g., acetonitrile/water/formic acid).

-

Centrifuge the homogenate to pellet solid debris and collect the supernatant.

-

-

Sample Cleanup (Optional but Recommended):

-

Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering compounds like pigments and lipids.

-

Elute the analytes of interest (this compound and its metabolites) and evaporate the solvent.

-

Reconstitute the residue in a small volume of a solvent compatible with the analytical system.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Separate the parent herbicide from its metabolites using a suitable chromatography column (e.g., C18 reverse-phase) and a solvent gradient.

-

Introduce the eluent from the HPLC into a tandem mass spectrometer (MS/MS).

-

Identify compounds based on their retention time, parent mass (m/z), and fragmentation patterns compared to an authentic standard of this compound. Putative metabolites are identified by characteristic mass shifts (e.g., demethylation, hydroxylation) from the parent molecule.

-

-

Relative Quantification:

-

Determine the relative abundance of this compound and each identified metabolite by integrating the area under the peak in the chromatogram for their respective mass transitions.

-

References

Topramezone: A Deep Dive into its Selective Herbicidal Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles behind Topramezone, a highly effective selective herbicide. We will delve into its mechanism of action, the basis of its selectivity, and the metabolic pathways that differentiate its effects in tolerant crops versus susceptible weeds. This document provides a comprehensive literature review, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes through diagrams.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD)

This compound belongs to the pyrazolone class of herbicides and exerts its phytotoxic effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1]. This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols, essential molecules for plant survival[1].

The inhibition of HPPD by this compound leads to a cascade of detrimental effects in susceptible plants:

-

Plastoquinone Depletion: Plastoquinone is a vital electron carrier in the photosynthetic electron transport chain. Its depletion disrupts photosynthesis, leading to a halt in energy production.

-

Carotenoid Biosynthesis Inhibition: Plastoquinone is also a necessary cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. Carotenoids are pigments that protect chlorophyll from photo-oxidation.

-

Chlorophyll Bleaching: Without the protective shield of carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic "bleaching" or whitening of the plant tissues[1].

-

Necrosis and Plant Death: The combined effects of photosynthetic inhibition and oxidative damage ultimately lead to tissue necrosis and the death of the susceptible weed.

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data: Efficacy and Selectivity

The efficacy of this compound as a 4-HPPD inhibitor is quantified by its half-maximal inhibitory concentration (IC50), while its herbicidal effectiveness at the whole-plant level is measured by the effective dose required to cause 50% growth reduction (ED50).

In Vitro 4-HPPD Enzyme Inhibition

The following table summarizes the IC50 values of this compound against the 4-HPPD enzyme isolated from various plant species.

| Plant Species | Common Name | IC50 (nM) |

| Setaria faberi | Giant Foxtail | 15 |

| Sorghum bicolor | Sorghum | Not explicitly found |

| Solanum nigrum | Black Nightshade | Not explicitly found |

| Zea mays | Corn | ~150 |

| Arabidopsis thaliana | Thale Cress | 23 |

Data sourced from literature. Note: The enzyme from corn is approximately 10 times less sensitive to this compound than the enzyme from susceptible weeds like Setaria faberi.[1]

Whole-Plant Herbicidal Efficacy

The following table presents the ED50 values for this compound required for the control of several key weed species.

| Weed Species | Common Name | ED50 (g ai/ha) |

| Amaranthus retroflexus | Redroot Pigweed | Not explicitly found |

| Ambrosia artemisiifolia | Common Ragweed | Not explicitly found |

| Chenopodium album | Common Lambsquarters | Not explicitly found |

| Echinochloa crus-galli | Barnyardgrass | Not explicitly found |

| Setaria glauca | Yellow Foxtail | Not explicitly found |

Note: While specific ED50 values were not found in the initial search, dose-response studies have been conducted to determine these values for various weeds.

Basis of Selectivity: A Tale of Two Metabolisms

The remarkable selectivity of this compound, particularly in corn, is a result of two primary factors: differential sensitivity of the target enzyme and, more significantly, the rapid metabolism of the herbicide in the tolerant crop.

In corn, this compound is quickly metabolized into non-toxic compounds. In contrast, susceptible weeds metabolize the herbicide much more slowly, allowing the active ingredient to accumulate and inhibit the 4-HPPD enzyme, leading to phytotoxicity.

The primary metabolic pathway in corn involves the formation of a benzoic acid metabolite and N-demethylated this compound. In susceptible weeds like waterhemp, the metabolism is much slower and proceeds through different intermediates, such as hydroxylated forms of this compound.

The following diagram illustrates the differential metabolic pathways of this compound in a tolerant crop (maize) and a susceptible weed (waterhemp).

Experimental Protocols

This section provides an overview of the methodologies used to generate the quantitative data presented in this guide.

In Vitro 4-HPPD Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound against the 4-HPPD enzyme.

Principle: The activity of the 4-HPPD enzyme is measured in the presence of varying concentrations of the inhibitor. The conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate can be monitored spectrophotometrically.

Generalized Protocol:

-

Enzyme Preparation:

-

The 4-HPPD enzyme is isolated from the target plant species or expressed recombinantly in a host system like E. coli.

-

The enzyme is purified to ensure the accuracy of the assay.

-

-

Reaction Mixture Preparation:

-

A reaction buffer is prepared containing a known concentration of the purified 4-HPPD enzyme.

-

The substrate, 4-hydroxyphenylpyruvate (HPPA), and necessary cofactors are added to the buffer.

-

-

Inhibitor Addition:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of dilutions of the this compound stock solution are prepared and added to the reaction mixture to achieve a range of final concentrations.

-

-

Reaction Initiation and Monitoring:

-

The enzymatic reaction is initiated by the addition of the substrate (HPPA).

-

The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. This can be the disappearance of the substrate or the appearance of a product.

-

-

Data Analysis:

-

The initial reaction rates are calculated for each concentration of this compound.

-

The percentage of enzyme inhibition is calculated relative to a control reaction with no inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Whole-Plant Bioassay

Objective: To determine the ED50 value of this compound for the control of specific weed species.

Principle: The herbicidal effect of this compound is evaluated on whole plants grown under controlled conditions.

Generalized Protocol:

-

Plant Growth:

-

Seeds of the target weed species are sown in pots containing a suitable growing medium.

-

Plants are grown in a greenhouse or growth chamber under controlled temperature, light, and humidity to ensure uniform growth.

-

-

Herbicide Application:

-

A stock solution of this compound is prepared and diluted to create a range of application rates.

-

The herbicide solutions are applied to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a laboratory sprayer calibrated to deliver a precise volume.

-

-

Evaluation:

-

Plants are returned to the controlled environment and observed for a period of 14-21 days.

-

Visual assessments of plant injury, including bleaching and necrosis, are recorded at regular intervals.

-

At the end of the evaluation period, the above-ground biomass of the treated plants is harvested, dried, and weighed.

-

-